molecular formula C10H9Br2N3 B6361806 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-63-7

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole

Cat. No. B6361806
CAS RN: 1240572-63-7
M. Wt: 331.01 g/mol
InChI Key: AKRAIFZMUQJOAB-UHFFFAOYSA-N
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Description

The compound “3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. The 1-position of the ring is substituted with a [(3-methylphenyl)methyl] group, and the 3 and 5 positions are substituted with bromine atoms .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloadditions . The presence of bromine atoms in the 3 and 5 positions could make this compound a good candidate for further functionalization through nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it is likely to be a solid at room temperature, given the presence of aromatic rings and bromine atoms. It is likely to have a relatively high molecular weight due to the presence of bromine atoms .

Scientific Research Applications

Synthesis and Characterization

The synthesis of dibromo-triazoles, including 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole, has garnered attention due to their high biological activity, low toxicity, and systemic nature. These compounds serve as essential functional materials in medicinal chemistry, bio-conjugation, and materials chemistry. Synthesis from 1H-1,2,4-triazole using bromine or N-bromosuccinimide results in high yields. Further modification through amination with hydroxylamine-O-sulphonic acid in alkaline solutions yields amino derivatives, highlighting the versatility and potential for creating a wide array of bioactive molecules (Yu et al., 2014).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, structurally related to this compound, has demonstrated significant antimicrobial properties. Synthesis from various ester ethoxycarbonylhydrazones with primary amines, and further modification, yielded compounds with good to moderate antimicrobial activity against a range of test microorganisms, emphasizing their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Reactions and Derivatives

Further research has explored the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of diverse compounds with potential applications in various fields. The structural versatility of these derivatives underlines the broad utility of dibromo-triazoles in synthetic organic chemistry and materials science (Khaliullin et al., 2014).

Crystal Structures and Applications

The study of crystal structures and amination of dibromo-triazoles reveals their applications in medicine, pesticides, and energetic materials. By introducing halogen atoms and amino groups into the triazole ring, a series of important intermediates for further modification are obtained. These compounds' structures, characterized by various spectroscopic techniques, support their use as intermediates in designing more complex molecules for diverse applications (Wang et al., 2020).

Future Directions

The future directions for research on “3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole” would likely depend on its observed properties and potential applications. Given its structure, it could be interesting to explore its potential uses in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

3,5-dibromo-1-[(3-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3/c1-7-3-2-4-8(5-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRAIFZMUQJOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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